4,4'-Biphenyldicarboxaldehyde

Gas Separation CO2 Capture Mixed Matrix Membranes

4,4'-Biphenyldicarboxaldehyde (BPDA) is a structurally non-interchangeable, linear biphenyl dialdehyde monomer engineered for high-performance COFs, POPs, and advanced porous polymers. Unlike shorter terephthalaldehyde, BPDA's extended rigid core directly dictates pore architecture, π-stacking, and material performance—achieving a 2× CO₂ permeability enhancement in Matrimid® mixed-matrix membranes, a counterintuitive 84.25% capacity increase to 1163.6 mA h g⁻¹ over 760 cycles in organic electrodes, and 98.52% removal of 9-phenanthrol in magnetic adsorbents. ≥98% purity ensures reproducible Schiff-base polycondensation. For research groups and industrial developers tuning COF porosity or targeting durable battery electrodes, BPDA is an essential, non-substitutable building block.

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
CAS No. 66-98-8
Cat. No. B1328761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Biphenyldicarboxaldehyde
CAS66-98-8
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=CC=C(C=C2)C=O
InChIInChI=1S/C14H10O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-10H
InChIKeyFEHLIYXNTWAEBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Biphenyldicarboxaldehyde (CAS 66-98-8) for Advanced Material and Organic Synthesis Procurement


4,4'-Biphenyldicarboxaldehyde (BPDA), also known as [1,1'-Biphenyl]-4,4'-dicarboxaldehyde, is a linear, rigid aromatic dialdehyde monomer with the molecular formula C14H10O2 and a molecular weight of 210.23 g/mol [1]. It is a yellow crystalline powder with a melting point of 144–148°C . Its two terminal aldehyde groups enable its primary use as a versatile building block for synthesizing high-performance covalent organic frameworks (COFs), porous organic polymers (POPs), and advanced materials via Schiff base condensation and other polymerization reactions [2][3]. Its robust biphenyl core and dual reactivity make it a strategic intermediate for applications demanding structural rigidity, thermal stability, and extended π-conjugation [4].

Why Generic 4,4'-Biphenyldicarboxaldehyde Substitution Fails in Demanding Material Applications


While other linear aromatic dialdehydes like terephthalaldehyde (TPA) or functionalized variants like 1,3,5-triformylphloroglucinol (Tp) share the dialdehyde motif, they cannot replicate the unique combination of properties imparted by 4,4'-Biphenyldicarboxaldehyde's (BPDA) extended, rigid biphenyl core. Substitution with the shorter terephthalaldehyde alters the pore architecture and π-stacking in COFs, directly impacting material properties [1]. Using a non-linear or trifunctional aldehyde like Tp changes the polymer network dimensionality and cross-linking density, leading to different electrochemical and mechanical performance [2]. The quantitative evidence below demonstrates that these structural differences lead to verifiable, material-specific outcomes in adsorption selectivity, electrochemical capacity, and catalytic performance, making BPDA a non-interchangeable monomer for targeted advanced material design [3][4].

4,4'-Biphenyldicarboxaldehyde (BPDA) Quantitative Performance Evidence: Head-to-Head and Cross-Study Comparisons


Superior CO2/CH4 Separation Permeability in Mixed Matrix Membranes vs. Pristine Matrimid

Incorporation of a COF derived from 4,4'-biphenyldicarboxaldehyde (CTF-biphenyl) into a Matrimid® polymer membrane at a low loading of 16 wt% more than doubles the CO2 permeability compared to the pristine Matrimid® membrane, while maintaining high CO2/CH4 selectivity [1]. This demonstrates BPDA's role in creating porous fillers that drastically enhance membrane performance for gas separation applications.

Gas Separation CO2 Capture Mixed Matrix Membranes

Enhanced Electrochemical Performance in Lithium-Ion Battery Electrodes vs. Unmodified Electrodes

An organic electrode material (BDC-NiPc) synthesized from 4,4'-biphenyldicarboxaldehyde exhibits a remarkable discharge capacity of 1163.6 mA h g⁻¹ after 762 cycles, representing an 84.25% increase from its initial discharge capacity of 631.52 mA h g⁻¹ [1]. This exceptional cycling performance is attributed to the polymer's low solubility in electrolyte solvents and its porous structure, which is enabled by the BPDA linker [1].

Lithium-Ion Batteries Energy Storage Organic Electrode Materials

High-Efficiency Adsorbent for Environmental Remediation of Polycyclic Aromatic Hydrocarbons

A magnetic Schiff base polymer synthesized from 4,4'-biphenyldicarboxaldehyde and m-phenylenediamine achieves high removal rates for specific polycyclic aromatic hydrocarbon (PAH) pollutants: 85.65% for phenanthrene and 98.52% for 9-phenanthrol under identical conditions (8 mg/L pollutant, 0.2 g/L adsorbent) [1]. The high efficiency is attributed to strong π-π interactions between the pollutant aromatic nuclei and the biphenyl-rich polymer backbone derived from BPDA [1].

Environmental Remediation Adsorption Magnetic Polymer

Altered Pore Architecture in iCOFs for NSAID Adsorption vs. Terephthalaldehyde-Based Analog

Ionic covalent organic frameworks (iCOFs) constructed with 4,4'-biphenyldicarboxaldehyde (BPDA) and terephthalaldehyde (TPA) demonstrate that the choice of dialdehyde linker directly dictates pore size and consequently adsorption performance for nonsteroidal anti-inflammatory drugs (NSAIDs) [1]. The longer biphenyl linker in BPDA-iCOF leads to a different pore geometry compared to the shorter TPA-iCOF, which is a critical parameter for molecular sieving and selective adsorption of larger pharmaceutical contaminants [1].

Drug Removal Ionic COF Water Treatment

Impact on Zn-Air Battery Performance: TAM-BPDA vs. TAM-Tp COF Thin Films

In a study comparing two 3D COF thin films for Zn-air battery applications, the film made with 4,4'-biphenyldicarboxaldehyde (TAM-BPDA) exhibited different performance characteristics compared to its counterpart made with 1,3,5-triformylphloroglucinol (TAM-Tp) [1]. While TAM-Tp showed superior hydroxide ion transport and higher power density (111.6 mW cm⁻²), the study establishes that the choice of aldehyde monomer is crucial for tailoring the final device performance, with BPDA providing a structurally distinct alternative for 3D COF synthesis [1].

Zn-Air Batteries 3D COF Thin Films Electrocatalysis

Facilitation of Porphyrin J-Aggregate Formation for Enhanced Light Harvesting vs. Other Linkers

In a systematic study of porphyrin-based COFs, the use of 4,4'-biphenyldicarboxaldehyde as a linear bridge, alongside terephthalaldehyde and other linkers, was investigated for its ability to enforce extended porphyrin J-aggregate stacking [1]. The resulting COF with a thienothiophene linker was the first to achieve this on a >50 nm length scale with strongly red-shifted Q-bands [1]. While the BPDA-based COF's specific photophysical data is not isolated in the abstract, its inclusion in the series demonstrates BPDA's viability as a linker for tuning π-stacking and optical properties in electroactive COFs, which is essential for applications in photocatalysis and solar light harvesting [1].

Photocatalysis COF J-Aggregate Light Harvesting

Validated Application Scenarios for 4,4'-Biphenyldicarboxaldehyde (CAS 66-98-8) Based on Quantitative Evidence


Design of High-Performance Mixed Matrix Membranes for Gas Separation

For research groups and industrial developers focused on improving membrane-based CO2/CH4 separation, procuring 4,4'-Biphenyldicarboxaldehyde is justified for synthesizing COF fillers like CTF-biphenyl. As demonstrated, a low loading (16 wt%) of this BPDA-derived filler can more than double the CO2 permeability of a Matrimid® membrane while maintaining high selectivity, offering a tangible path to more efficient natural gas processing and carbon capture technologies [1].

Development of Next-Generation Organic Electrodes for Lithium-Ion Batteries

Procurement of BPDA is a strategic decision for battery material scientists aiming to develop durable, high-capacity organic electrodes. The evidence shows that a polymer derived from BPDA (BDC-NiPc) not only withstands over 760 charge-discharge cycles but also exhibits a counterintuitive 84.25% increase in discharge capacity over that period, reaching 1163.6 mA h g⁻¹ [1]. This performance metric highlights BPDA's potential to overcome capacity fading issues common in other organic electrode materials.

Synthesis of Targeted Magnetic Adsorbents for Water Remediation

Researchers in environmental science and engineering should consider BPDA for creating efficient, magnetically recoverable adsorbents for PAH removal. The polymer magnetic BIPH-PHEN, synthesized from BPDA, achieves removal efficiencies of 85.65% for phenanthrene and 98.52% for 9-phenanthrol [1]. This performance data supports BPDA procurement for developing selective, high-capacity materials for cleaning up specific organic pollutants from wastewater.

Systematic Exploration of Pore Engineering in Covalent Organic Frameworks (COFs)

For fundamental and applied COF research, BPDA serves as an essential, non-substitutable linear linker. When used in place of shorter analogs like terephthalaldehyde, it directly alters the pore dimensions and architecture of the resulting framework, as seen in iCOFs designed for NSAID adsorption [1]. Procuring BPDA is therefore critical for any research program aimed at systematically tuning COF porosity for applications in selective adsorption, separation, or size-selective catalysis.

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